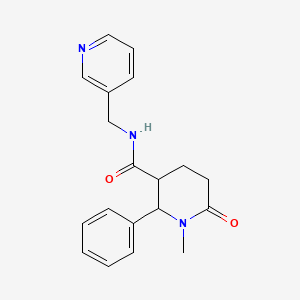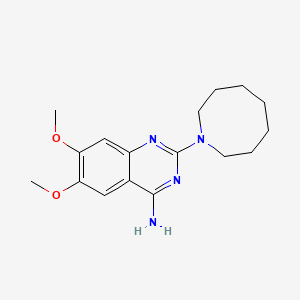
N-(1H-indol-3-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-3-yl)thiophene-2-carboxamide, also known as ITIC, is a small molecule organic semiconductor that has gained significant attention in the field of organic electronics. ITIC is a donor-acceptor type molecule that exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. In
Mecanismo De Acción
The mechanism of action of N-(1H-indol-3-yl)thiophene-2-carboxamide in organic solar cells involves the absorption of light by the donor-acceptor type molecule. Upon absorption of light, N-(1H-indol-3-yl)thiophene-2-carboxamide undergoes a photoinduced electron transfer process, which leads to the separation of charge carriers. The resulting electron-hole pairs are then transported to the respective electrodes, generating a photocurrent. The efficient charge separation and transport properties of N-(1H-indol-3-yl)thiophene-2-carboxamide make it an ideal candidate for use in organic solar cells.
Biochemical and Physiological Effects:
N-(1H-indol-3-yl)thiophene-2-carboxamide has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that N-(1H-indol-3-yl)thiophene-2-carboxamide has low toxicity and does not exhibit any significant cytotoxicity towards human cells. This suggests that N-(1H-indol-3-yl)thiophene-2-carboxamide may be a safe material for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1H-indol-3-yl)thiophene-2-carboxamide has several advantages for use in lab experiments. It is a stable and easily synthesizable molecule that can be obtained in high yields with excellent purity. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide exhibits excellent photovoltaic properties, making it an ideal candidate for use in organic solar cells. However, N-(1H-indol-3-yl)thiophene-2-carboxamide also has some limitations. It is a relatively new material, and its properties and behavior under different conditions are not fully understood. This makes it challenging to optimize the performance of N-(1H-indol-3-yl)thiophene-2-carboxamide-based devices.
Direcciones Futuras
There are several future directions for research on N-(1H-indol-3-yl)thiophene-2-carboxamide. One area of interest is the optimization of N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells to achieve even higher power conversion efficiencies. Another area of research is the investigation of N-(1H-indol-3-yl)thiophene-2-carboxamide for use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes. Furthermore, the use of N-(1H-indol-3-yl)thiophene-2-carboxamide in biomedical applications, such as drug delivery and bioimaging, is an exciting area of research that warrants further investigation. Overall, the potential applications of N-(1H-indol-3-yl)thiophene-2-carboxamide are vast, and further research is needed to fully understand its properties and behavior.
Métodos De Síntesis
The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide involves the reaction of 3-bromoindole and 2-thiophenecarboxylic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure N-(1H-indol-3-yl)thiophene-2-carboxamide. The synthesis of N-(1H-indol-3-yl)thiophene-2-carboxamide has been optimized to achieve high yields with excellent purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
N-(1H-indol-3-yl)thiophene-2-carboxamide has been extensively studied for its potential use in organic solar cells. N-(1H-indol-3-yl)thiophene-2-carboxamide-based solar cells have demonstrated high power conversion efficiencies, making them a promising alternative to traditional silicon-based solar cells. In addition, N-(1H-indol-3-yl)thiophene-2-carboxamide has also been investigated for its use in other organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes.
Propiedades
IUPAC Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-13(12-6-3-7-17-12)15-11-8-14-10-5-2-1-4-9(10)11/h1-8,14H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMDNYLJUXTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-yl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7552970.png)
![N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-((4-oxo-1,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B7552977.png)
![3-(morpholin-4-ylmethyl)-N-[2-(2-oxopyrrolidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethyl]benzamide](/img/structure/B7552985.png)

![4-methyl-N-[[1-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]piperidin-3-yl]methyl]benzenesulfonamide](/img/structure/B7553015.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[4-[2-(4-methylphenyl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7553016.png)
![3-[[benzyl(methyl)carbamoyl]amino]-N-(1,2-diphenylethyl)propanamide](/img/structure/B7553021.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide](/img/structure/B7553023.png)

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B7553032.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]acetamide](/img/structure/B7553045.png)

![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B7553060.png)
![1-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]-3-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenyl]urea](/img/structure/B7553075.png)